4-Bromo-2'-methoxy-5'-methylbiphenyl
Overview
Description
4-Bromo-2’-methoxy-5’-methylbiphenyl is an organic compound with the molecular formula C14H13BrO It is a derivative of biphenyl, featuring a bromine atom, a methoxy group, and a methyl group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2’-methoxy-5’-methylbiphenyl typically involves the bromination of 2’-methoxy-5’-methylbiphenyl. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2’-methoxy-5’-methylbiphenyl may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2’-methoxy-5’-methylbiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Substitution: Formation of 2’-methoxy-5’-methylbiphenyl derivatives.
Oxidation: Formation of 4-bromo-2’-methoxy-5’-methylbenzaldehyde or 4-bromo-2’-methoxy-5’-methylbenzoic acid.
Reduction: Formation of 2’-methoxy-5’-methylbiphenyl.
Scientific Research Applications
4-Bromo-2’-methoxy-5’-methylbiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Bromo-2’-methoxy-5’-methylbiphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2’-methoxy-5’-methylbiphenyl
- 4-Bromo-2’-methoxy-5’-ethylbiphenyl
- 4-Bromo-2’-methoxy-5’-propylbiphenyl
- 4-Bromo-2’-methoxy-5’-fluorobiphenyl
Uniqueness
4-Bromo-2’-methoxy-5’-methylbiphenyl is unique due to the specific combination of substituents on the biphenyl core The presence of a bromine atom, methoxy group, and methyl group imparts distinct chemical properties, making it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
2-(4-bromophenyl)-1-methoxy-4-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-3-8-14(16-2)13(9-10)11-4-6-12(15)7-5-11/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFUSKSNZGWRFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260123 | |
Record name | 1,1′-Biphenyl, 4′-bromo-2-methoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443351-34-5 | |
Record name | 1,1′-Biphenyl, 4′-bromo-2-methoxy-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443351-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-Biphenyl, 4′-bromo-2-methoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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